This technical guide provides an in-depth analysis of Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0), a critical intermediate in medicinal chemistry and proteomics.[1] CAS Number: 3441-03-0 Synonyms: 3-Chlorocarbonylb...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0), a critical intermediate in medicinal chemistry and proteomics.[1]
Methyl 3-(chlorocarbonyl)benzoate is a bifunctional aromatic building block characterized by the presence of two distinct electrophilic centers: a stable methyl ester at position 1 and a highly reactive acyl chloride at position 3.[1]
This "meta-substitution" pattern is chemically significant.[1] Unlike para-substituted isomers, which enforce a linear geometry, the meta-orientation provides a kinked structural scaffold, essential for fitting into non-linear binding pockets in kinase inhibitors and GPCR ligands.[1] In drug development, this compound serves as a "linchpin" reagent, allowing researchers to selectively functionalize one side of the benzene ring (via the acid chloride) while preserving the other (the ester) for late-stage modification.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Property
Data
Note
Molecular Formula
C₉H₇ClO₃
Molecular Weight
198.60 g/mol
CAS Number
3441-03-0
Verified
Physical State
Low-melting solid or semi-solid
Tendency to supercool; often handled as a melt or solution.[1][2]
Boiling Point
~331.3°C (Predicted)
Decomposes before boiling at atm pressure.
Solubility
Soluble in DCM, THF, Toluene
Reacts violently with water/alcohols.
Stability
Moisture Sensitive
Hydrolyzes to Monomethyl isophthalate.
Synthesis & Manufacturing Workflow
The industrial and laboratory synthesis of Methyl 3-(chlorocarbonyl)benzoate typically proceeds via the selective chlorination of Monomethyl isophthalate .[1] This route is preferred over the partial hydrolysis of isophthaloyl chloride due to higher selectivity and yield.[1]
Mechanistic Insight
The transformation utilizes Thionyl Chloride (SOCl₂) . The addition of a catalytic amount of Dimethylformamide (DMF) is critical. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction and preventing the formation of anhydride byproducts.[1]
Synthesis Diagram (DOT)
Figure 1: Stepwise synthesis from Isophthalic Acid, highlighting the critical acid chloride formation step.
Reactivity & Applications in Drug Discovery
The core value of Methyl 3-(chlorocarbonyl)benzoate lies in its chemoselectivity .[1] The acyl chloride is orders of magnitude more reactive toward nucleophiles than the methyl ester.
A. Selective Amide Coupling (The "Scaffold" Approach)
Researchers use this compound to introduce a "masked" benzoic acid moiety.
Step 1: React the acyl chloride with a complex amine (R-NH₂) to form a stable amide. The methyl ester remains intact.
Step 2: The methyl ester is hydrolyzed (LiOH/THF) to the free acid only after the amide bond is established.
Application: This sequence is vital in synthesizing 11-Deoxydaunomycinone analogues (anthracycline antibiotics), where delicate stereocenters would not survive harsh coupling conditions [1].[1]
B. Heterocycle Formation
The compound is used to synthesize benzoxazoles and quinazolinones. The meta-positioning allows for the creation of "hinge-binding" motifs in kinase inhibitors.[1]
C. Proteomics
It serves as a cross-linking agent or a probe for lysine residues in proteins, where the acid chloride reacts rapidly with surface amines, tagging the protein with a methoxycarbonylbenzoyl group for downstream analysis [2].[1]
Reactivity Pathways Diagram (DOT)
Figure 2: Divergent synthesis pathways utilizing the high reactivity of the acyl chloride group.[1]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-(chlorocarbonyl)benzoate
Introduction: Understanding the Core Reactivity Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0) is a valuable bifunctional building block in synthetic chemistry, frequently employed in the development of novel pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Core Reactivity
Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0) is a valuable bifunctional building block in synthetic chemistry, frequently employed in the development of novel pharmaceutical agents and advanced materials.[1] Its utility stems from the presence of two distinct reactive sites: an ester and a highly reactive acyl chloride. While this dual functionality is advantageous for synthesis, the acyl chloride group dictates the compound's significant hazard profile. This guide provides an in-depth analysis of its safety data, moving beyond mere compliance to foster a deep, mechanistic understanding of the risks involved and the rationale behind the prescribed safety protocols. The core principle governing its hazardous nature is the rapid hydrolysis of the acyl chloride moiety upon contact with moisture to produce hydrochloric acid (HCl), a corrosive and toxic substance. This single reaction is the root cause of its severe corrosive effects on skin, eyes, and mucous membranes.
Section 1: Comprehensive Hazard Profile and GHS Classification
The Globally Harmonized System (GHS) provides a clear and concise summary of the intrinsic hazards of Methyl 3-(chlorocarbonyl)benzoate. It is classified as a substance that poses multiple significant health risks, warranting the "Danger" signal word.[2]
This is the primary hazard. The acyl chloride group reacts exothermically with water (e.g., moisture on skin or in the eyes) to form corrosive hydrochloric acid, causing immediate and severe chemical burns.
Acute Toxicity (Oral)
4
H302: Harmful if swallowed.
If ingested, the substance will hydrolyze in the gastrointestinal tract, causing severe internal burns and systemic toxicity.
Skin Sensitization
1
H317: May cause an allergic skin reaction.
Beyond its corrosive properties, the compound can act as a sensitizer, meaning that repeated exposure may lead to an allergic response (e.g., rash, itching) even at low concentrations.
Prevention (P260, P280): "Do not breathe dust/fume/gas/mist/vapours/spray" and "Wear protective gloves/protective clothing/eye protection/face protection." These are non-negotiable due to the severe corrosive nature of the compound upon any contact.
Response (P301+P330+P331, P302+P361+P354, P305+P354+P338): These statements detail the immediate first aid actions for ingestion, skin contact, and eye contact, respectively. The emphasis is on immediate and thorough rinsing and removal from exposure.
Storage (P405): "Store locked up." This reflects the high hazard level, requiring controlled access.
Disposal (P501): "Dispose of contents/container to an approved waste disposal plant." This underscores that the chemical and its containers cannot be treated as regular waste.
Section 2: A Proactive Approach to Risk Mitigation
Safe handling of Methyl 3-(chlorocarbonyl)benzoate requires a multi-layered defense strategy, best conceptualized by the hierarchy of controls. This framework prioritizes systematic elimination of hazards over reliance on personal protective equipment.
Caption: Hierarchy of controls applied to Methyl 3-(chlorocarbonyl)benzoate.
Engineering Controls: Your Primary Shield
The single most critical engineering control is the mandatory use of a certified chemical fume hood . This is non-negotiable. The fume hood contains vapors, which are corrosive and harmful if inhaled, and provides a physical barrier in case of splashes.[4] Ensure the sash is kept at the lowest possible height during manipulations.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE selection must be deliberate and based on the specific hazards of corrosion and sensitization.[2]
Table 2: Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye/Face
Chemical safety goggles AND a full-face shield.
Goggles protect against splashes from the sides, while the face shield protects the entire face from direct splashes of this highly corrosive material. Standard safety glasses are insufficient.
Hand
Nitrile or Butyl rubber gloves.
These materials offer good resistance to esters and acyl chlorides. Always check the manufacturer's breakthrough time data. Double-gloving is recommended for extended procedures.
Body
Flame-resistant laboratory coat.
A lab coat protects skin and personal clothing from minor splashes. Ensure it is fully buttoned.
Respiratory
Use is mandatory if there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill).
An air-purifying respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK) is necessary to protect against the parent compound and its HCl hydrolysis product.[2]
Section 3: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to minimizing harm.
First-Aid Measures: Immediate Action Required
The immediate action in any exposure is to remove the individual from the source of contamination and call for medical assistance.
Table 3: First-Aid for Exposure
Exposure Route
Protocol
Critical Considerations
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[5]
Do not delay. Use an emergency eyewash station. Remove contact lenses if it can be done easily. Seek immediate, specialized medical attention.
Skin Contact
Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water and soap for at least 15 minutes.[5]
The speed of removal is critical to prevent severe burns. Do not attempt to neutralize the chemical on the skin with other agents.
Inhalation
Move the person to fresh air. If breathing has stopped, begin artificial respiration immediately (use a barrier device).[5]
The primary inhalation hazard is from corrosive HCl vapors. Monitor for signs of respiratory distress.
Ingestion
Do NOT induce vomiting. [6] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water to dilute the substance.
Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, worsening the injury. Aspiration into the lungs is also a major risk.[6]
Accidental Release and Fire-Fighting
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
For spills, evacuate the area and ensure proper respiratory protection before re-entry.[5] Contain the liquid with an inert absorbent like vermiculite or sand.[5][7] Do not use combustible materials like paper towels. Cautiously neutralize the contained spill with a weak base like sodium bicarbonate before collection.
Fire-Fighting:
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][8]
Unsuitable Media: Do NOT use a solid stream of water, as it will react violently with the acyl chloride, generating large amounts of corrosive HCl gas.[5] A water spray may be used cautiously to cool fire-exposed containers.[5]
Hazards in a Fire: Combustion produces poisonous and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[5] Firefighters must wear self-contained breathing apparatus (SCBA).
Section 4: Storage, Stability, and Disposal
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
Table 4: Storage and Incompatibility
Parameter
Recommendation
Rationale
Conditions
Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Some suppliers provide it under an inert atmosphere (e.g., Argon).[9]
Prevents reaction with atmospheric moisture, which would degrade the compound and build up corrosive HCl pressure inside the container.
Storage Class
Store in a corrosive materials cabinet. Designated as Storage Class 8A (Combustible corrosive hazardous materials).[2]
Segregates it from incompatible materials to prevent dangerous reactions.
Incompatible Materials
Water, strong bases, strong oxidizing agents, alcohols, and amines.[10]
These substances react exothermically and often violently with the acyl chloride group, leading to degradation and the release of toxic fumes.
Disposal:
All waste containing Methyl 3-(chlorocarbonyl)benzoate, including empty containers and contaminated absorbents, must be treated as hazardous waste.[5] It should be placed in a clearly labeled, sealed container and disposed of through a licensed chemical waste contractor in accordance with all local, state, and federal regulations.
Methyl 3-(chlorocarbonyl)benzoate is a potent synthetic reagent whose utility is matched by its significant hazards. A thorough understanding of its reactivity, specifically the hydrolysis of its acyl chloride group, is fundamental to its safe use. By adhering to the hierarchy of controls, utilizing appropriate engineering systems, wearing the correct PPE, and being prepared for emergencies, researchers can effectively mitigate the risks. Safety is not an impediment to research; it is the foundation upon which successful and sustainable scientific discovery is built.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15563901, Methyl 3-(chlorocarbonyl)benzoate. Available at: [Link]
New Jersey Department of Health (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]
CP Lab Safety (2024). Product Page for Methyl 3-(chlorocarbonyl)benzoate, min 97%. Available at: [Link]
Chemos GmbH & Co.KG (2024). Safety Data Sheet: Methyl benzoate. Available at: [Link]
International Labour Organization (2021). ICSC 1187 - METHYL BENZOATE. Available at: [Link]
CPAchem Ltd. (2023). Safety data sheet: Methyl benzoate. Available at: [Link]
Durham Tech (2014). Safety Data Sheet: Methyl benzoate. Available at: [Link]
New Jersey Department of Health. Emergency Response Guide: Methyl Benzoate. Available at: [Link]
Technical Guide: Mass Spectrometry of Methyl 3-(chlorocarbonyl)benzoate
Executive Summary Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0), often referred to as methyl isophthaloyl chloride, represents a critical class of bifunctional building blocks used in the synthesis of high-performan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0), often referred to as methyl isophthaloyl chloride, represents a critical class of bifunctional building blocks used in the synthesis of high-performance polymers and active pharmaceutical ingredients (APIs). Its analysis presents a specific "duality" challenge: the molecule contains a stable methyl ester and a highly reactive acyl chloride.
Standard analytical workflows often fail because the acyl chloride moiety hydrolyzes to the carboxylic acid or trans-esterifies in alcoholic solvents, leading to false identification. This guide outlines a self-validating workflow to definitively characterize the intact molecule, distinguishing it from its hydrolysis products.
Molecular Profile & Reactivity
Before attempting mass spectrometry, the analyst must understand the isotopic and reactive signature of the analyte.
Property
Specification
Mass Spec Implication
Formula
MW: 198.01 Da ()
Isotopes
/ (3:1)
Distinct M+2 peak at ~32% relative abundance.
Moiety A
Methyl Ester (-COOMe)
Stable. Fragments via loss of -OMe (31 Da).
Moiety B
Acyl Chloride (-COCl)
Unstable. Hydrolyzes to -COOH in moist air/solvents.
Boiling Pt.
~135°C (at reduced pressure)
GC-amenable, but requires inert injection.
The "Ghost Peak" Phenomenon
If this sample is dissolved in Methanol (a common LC/GC solvent), the -COCl group reacts immediately to form Dimethyl Isophthalate (MW 210). The analyst will see a perfect peak, but it is an artifact, not the sample.
Experimental Protocols: Sample Preparation
To ensure data integrity, you must choose between Direct Analysis (confirming purity) and Derivatization (confirming identity).
Protocol A: Direct Injection (Inert Conditions)
Use this for purity assessment of the raw material.
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Strictly no alcohols or water.
Concentration: 1 mg/mL.
Vial: Silanized glass to prevent surface adsorption of the acid chloride.
Injection: Split 50:1 (to prevent column overload and carryover).
Protocol B: The "Quench-Check" Derivatization
Use this to prove the -COCl group exists and is not already hydrolyzed to -COOH.
Reagent: 100 µL n-Butylamine in 1 mL DCM.
Reaction: Add 10 µL of sample. Vortex for 30 seconds.
Mechanism:[1] The amine reacts selectively with -COCl to form the stable butylamide. The ester remains intact under these mild conditions.
Outcome:
Target: Methyl 3-(butylcarbamoyl)benzoate.
Shift: The mass spectrum will shift from MW 198 (Parent) to MW 235 (Amide Derivative).
Validation: If the starting material was already hydrolyzed (Acid), this rapid amide formation would not occur without a coupling reagent (e.g., EDC/HATU).
GC-MS Analysis (Electron Impact)
Fragmentation Logic
In Electron Impact (EI) at 70 eV, the molecule undergoes characteristic
-cleavages adjacent to the carbonyl groups. The presence of Chlorine provides a definitive isotopic "flag" to track fragments containing the acyl chloride group.
Key Fragmentation Pathways:
Molecular Ion (
): Observed at m/z 198 (Base) and 200 (M+2).
Loss of Methoxy (
): Cleavage of the stable ester.
.
Diagnostic: This fragment retains the Chlorine, so it must show the 3:1 isotope pattern (167/169).
Loss of Chlorine (
): Cleavage of the acid chloride.
.
Diagnostic: This fragment loses the isotope pattern (becomes a singlet peak), confirming the Cl was lost.
This workflow prevents the "Methanol Artifact" error common in analyzing acid chlorides.
Caption: Analytical workflow distinguishing between correct inert handling and the common methanolysis error.
Diagram 2: EI Fragmentation Mechanism
The following diagram illustrates the competing cleavage pathways driven by the two carbonyl groups.
Caption: Primary fragmentation pathways. Note that m/z 167 retains the Cl isotope signature, while m/z 163 loses it.
LC-MS Considerations (ESI)
While GC-MS (EI) is preferred for structural confirmation, LC-MS (ESI) may be required for trace impurity analysis.
Challenge: Electrospray Ionization (ESI) usually requires aqueous mobile phases (Water/Acetonitrile), which will hydrolyze the analyte on-column.
Solution: Do not analyze the raw acid chloride by LC-MS.
Protocol: Perform the Butylamine Derivatization (described in Section 3) before injection. Analyze the resulting stable amide.
ESI Mode: Positive (
).
Target Ion: m/z 236 (Protonated Amide).
References
NIST Mass Spectrometry Data Center. "Benzoic acid, 3-chloro-, methyl ester (Analogous Fragmentation Logic)." NIST Chemistry WebBook, SRD 69.[2][3]
[Link]
PubChem. "Methyl 3-(chlorocarbonyl)benzoate - Compound Summary." National Library of Medicine.
[Link]
Orata, F. "Derivatization Reactions and Reagents for Gas Chromatography Analysis."[4] IntechOpen, 2012. (General reference for acid chloride derivatization).
[Link]
Application Note: Selective Acylation of Primary Amines using Methyl 3-(chlorocarbonyl)benzoate
Abstract & Utility Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0), also known as Methyl isophthaloyl chloride, is a bifunctional building block critical in medicinal chemistry and polymer synthesis. It possesses two d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Utility
Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0), also known as Methyl isophthaloyl chloride, is a bifunctional building block critical in medicinal chemistry and polymer synthesis. It possesses two distinct electrophilic sites: a highly reactive acid chloride and a less reactive methyl ester.
This guide details the protocol for the chemoselective acylation of primary amines. By exploiting the reactivity difference between the acyl chloride and the ester, researchers can install a "methyl 3-benzoate" linker onto an amine scaffold. This preserves the ester moiety for subsequent transformations (e.g., saponification to a carboxylic acid or conversion to a hydrazide), making it an ideal reagent for fragment-based drug discovery (FBDD) and combinatorial library synthesis.
Chemical Basis & Mechanism[1][2][3][4]
The Chemoselectivity Principle
The utility of this reagent relies on the electrophilicity gap between the acyl chloride (
) and the methyl ester ().
Acyl Chloride: Highly polarized, excellent leaving group (
). Reacts rapidly with nucleophiles at .
Methyl Ester: Stable to amines under controlled acylation conditions (anhydrous,
).
Reaction Mechanism
The reaction follows a Nucleophilic Acyl Substitution pathway.[1] The base (typically Triethylamine or DIPEA) serves two roles: it may deprotonate the ammonium salt intermediate and, critically, it scavenges the HCl byproduct to drive the equilibrium forward and prevent acid-catalyzed side reactions.
Figure 1: Mechanistic pathway of chemoselective acylation. The base neutralizes the HCl byproduct, preventing protonation of the amine nucleophile.
Critical Reaction Parameters
To ensure reproducibility and prevent "over-reaction" (attack on the ester), adhere to these parameters:
Parameter
Recommended Condition
Scientific Rationale
Solvent
DCM (Dichloromethane)
Excellent solubility for reagent; non-nucleophilic; easy workup. THF is a valid alternative for polar amines.
Base
Triethylamine (TEA) or DIPEA
Non-nucleophilic organic bases. Pyridine can be used but is harder to remove. Avoid inorganic bases (NaOH) to prevent ester hydrolysis.
Stoichiometry
1.0 : 1.05 : 1.5 (Amine:Acid Chloride:Base)
Slight excess of acid chloride ensures full amine conversion. Excess base ensures HCl neutralization.
Temperature
Start at to control the exotherm and maximize selectivity for the acid chloride over the ester.
Concentration
0.1 M - 0.2 M
High concentrations increase reaction rate but risk dimer formation if the amine is multifunctional.
Experimental Protocols
Protocol A: Anhydrous Acylation (The "Gold Standard")
Best for: Drug discovery, library synthesis, and moisture-sensitive substrates.
Reagents:
Primary Amine (
equiv)
Methyl 3-(chlorocarbonyl)benzoate (
equiv)
Triethylamine (TEA) (
equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.
Solubilization: Dissolve the Primary Amine (
mmol) and TEA ( mmol, ) in anhydrous DCM ().
Cooling: Submerge the flask in an ice-water bath (
mmol, ) in minimal DCM (). Add this solution dropwise to the amine mixture over 5–10 minutes.
Expert Note: Dissolving the acid chloride first ensures accurate stoichiometry and prevents local concentration spikes that could lead to side reactions.
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
QC Check: Monitor by TLC (typically 30-50% EtOAc/Hexane). Look for the disappearance of the baseline amine spot and the appearance of a less polar amide spot.
Quench: Add
HCl () to the reaction mixture.
Why? This quenches unreacted acid chloride (hydrolyzing it to the acid) and protonates the excess TEA into the water-soluble salt.
Best for: Amino acids or water-soluble amines that are insoluble in DCM.
Reagents:
Amine (
equiv) dissolved in Water/Dioxane (1:1).
Methyl 3-(chlorocarbonyl)benzoate (
equiv) dissolved in Dioxane or DCM.
Base:
( equiv). Do NOT use NaOH.
Procedure:
Dissolve amine and
in water (or water/dioxane). Cool to .
Add the acid chloride solution dropwise with vigorous stirring.
Stir at
for 1 hour, then RT for 1 hour.
Note: The mild base (
, pH ~8) is crucial. Stronger bases (NaOH, pH >12) will hydrolyze the methyl ester rapidly.
Workup & Purification Workflow
The following workflow ensures the removal of the specific impurities generated by this reagent (TEA salts, Isophthalic acid mono-methyl ester).
Figure 2: Purification logic. The sequential acidic and basic washes utilize the chemical properties of the impurities to isolate the neutral amide-ester product.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure reagents are dry. The acid chloride is moisture sensitive; store under inert gas. Check the quality of the reagent (should be white/off-white, not yellow/gummy).
Byproduct: Di-amide
Reaction at Ester Site
Temperature too high or reaction time too long. Keep at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
during addition.[2] Ensure 1:1 stoichiometry.
Byproduct: Acid
Hydrolysis of Ester
Avoid strong aqueous bases (NaOH/KOH). Use Protocol A (Anhydrous) or Protocol B with Bicarbonate only.
Solid Precipitate
TEAHCl Salt
This is normal in Protocol A. It will dissolve during the aqueous workup.
Analytical Validation:
1H NMR: Look for the methyl ester singlet (
ppm) and the amide NH (broad singlet, typically ppm).
LCMS: Expect Mass
(Mass of methyl isophthaloyl fragment minus Cl).
Safety Information
Hazards: Methyl 3-(chlorocarbonyl)benzoate is Corrosive and a Lachrymator . It reacts violently with water to release HCl gas.
Handling: Always manipulate the neat solid/liquid in a fume hood. Wear gloves and eye protection.[3][4]
Spill Control: Neutralize spills with aqueous sodium bicarbonate.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 15563901, Methyl 3-(chlorocarbonyl)benzoate.
[Link]
Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Conditions.
[Link]
Using Methyl 3-(chlorocarbonyl)benzoate for proteomics research
Technical Guide: Strategic Application of Methyl 3-(chlorocarbonyl)benzoate in Chemoproteomic Probe Design Executive Summary Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0), also known as methyl isophthaloyl chloride,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Strategic Application of Methyl 3-(chlorocarbonyl)benzoate in Chemoproteomic Probe Design
Executive Summary
Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0), also known as methyl isophthaloyl chloride, is a critical heterobifunctional scaffold used in the synthesis of Activity-Based Probes (ABPs) and Affinity-Based Probes (AfBPs) . Its structural asymmetry—possessing one highly reactive acyl chloride and one protected methyl ester—allows for the sequential, orthogonal conjugation of a bioactive pharmacophore and a proteomic reporter tag (e.g., biotin or fluorophore).
This guide details the specific utility of this reagent in converting small-molecule ligands into chemical probes for Target Deconvolution and Target Engagement studies using Mass Spectrometry (LC-MS/MS).
Chemical Logic & Mechanism
In chemoproteomics, a "Probe" typically consists of three domains: a Ligand (binds the protein), a Linker (provides space/solubility), and a Reporter (allows detection/enrichment).
Methyl 3-(chlorocarbonyl)benzoate serves as the Linker Precursor . Its value lies in its orthogonal reactivity profile:
Functional Group
Reactivity
Role in Probe Design
Acyl Chloride (-COCl)
High: Reacts immediately with nucleophiles (amines, hydroxyls) or aromatic rings (Friedel-Crafts).
Ligand Attachment: covalently binds the drug/pharmacophore.
Methyl Ester (-COOMe)
Latent: Stable under acylation conditions; reactive only upon specific hydrolysis.
Reporter Attachment: Protects the second attachment site until the ligand is secured.
Benzene Core (Isophthalic)
Rigid: Meta-substitution geometry.
Spacer: Reduces steric clash between the bulky reporter and the protein binding pocket.
Experimental Workflow: Probe Synthesis
The following protocol describes the conversion of an amine-containing ligand (e.g., a kinase inhibitor analog) into a biotinylated probe using Methyl 3-(chlorocarbonyl)benzoate.
Phase 1: Ligand Conjugation (The "Warhead" Attachment)
Objective: Attach the linker to the pharmacophore while preserving the ester handle.
Reagents:
Target Ligand (containing a primary/secondary amine).
Result:Intermediate A (Ligand-Linker-Methyl Ester).
Phase 2: Linker Activation (Saponification)
Objective: Unmask the carboxylic acid for reporter attachment.
Protocol:
Dissolve Intermediate A in THF/MeOH (1:1).
Add aqueous LiOH (2.0 equivalents). Stir at RT for 3–6 hours.
Monitor disappearance of the methyl ester peak by LC-MS.
Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.
Result:Intermediate B (Ligand-Linker-COOH).
Phase 3: Reporter Conjugation
Objective: Attach Biotin-PEG-Amine to the free acid.
Protocol:
Dissolve Intermediate B in DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.
Add Biotin-PEG-Amine (1.1 eq). Stir overnight at RT.
Purification: Semi-preparative HPLC is required to ensure >95% purity for proteomics.
Final Product:Bioactive Probe .
Visualization: Synthetic Pathway
Figure 1: Synthetic route for converting a pharmacophore into a chemoproteomic probe using Methyl 3-(chlorocarbonyl)benzoate as the bifunctional linker.
Proteomics Application: Target Deconvolution
Once the probe is synthesized, it is used to identify protein targets from complex biological lysates.
Protocol: Chemical Proteomics Pull-Down
Lysate Prep: Harvest cells (e.g., HeLa, HEK293) and lyse in mild buffer (PBS + 0.5% NP-40 + Protease Inhibitors). Adjust protein concentration to 2 mg/mL.
Enrichment: Add Streptavidin-Magnetic Beads. Rotate for 1 hour.
Washing: Wash beads aggressively (1% SDS, then 8M Urea) to remove non-specific binders. The covalent/high-affinity nature of the probe allows stringent washing.
LC-MS/MS Analysis: Analyze peptides. Targets are identified as proteins significantly enriched in the Experiment vs. Competition Control.
Visualization: Proteomics Workflow
Figure 2: Chemoproteomic workflow for identifying drug targets using the synthesized probe.
References
Chemical Building Block Data
Chemoproteomics Methodology
Lenz, T., et al. (2021). A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. JACS Au. Available at: [Link]
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PMC.[1] Available at: [Link]
Linker Design Principles
Phthalic Acid Chemical Probes Synthesized for Protein-Protein Interaction Analysis.[1][2] NIH/PubMed. Available at: [Link]
Technical Support Guide: Purification of Methyl 3-(chlorocarbonyl)benzoate Derivatives
Executive Summary & Critical Warnings STOP AND READ: You are attempting to purify a highly reactive acid chloride (benzoyl chloride derivative) using column chromatography. This is a non-standard operation with a high ri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Critical Warnings
STOP AND READ: You are attempting to purify a highly reactive acid chloride (benzoyl chloride derivative) using column chromatography. This is a non-standard operation with a high risk of failure due to hydrolysis.[1]
Methyl 3-(chlorocarbonyl)benzoate contains two electrophilic sites:
Chlorocarbonyl (Acid Chloride):Highly Unstable on silica gel.[1]
Standard silica gel contains 4–5% adsorbed water and surface hydroxyl (Si-OH) groups.[1] These will react with your acid chloride to form Methyl isophthalate (the carboxylic acid) and HCl gas. This leads to product loss, column "streaking," and contamination.[1]
The Golden Rule:
If your purity is >90%, do not use column chromatography. Use Distillation or Recrystallization.[2][3]
Strategic Decision Framework
Before preparing a column, verify your purification strategy using the logic flow below.
Figure 1: Decision tree for selecting the purification method. Note that chromatography is the method of last resort.
Protocol A: The "Flash Plug" Method (If Column is Mandatory)
If you must use chromatography (e.g., to remove non-volatile tar), you cannot use a standard slow gradient.[1] You must use a Rapid Filtration technique.[1]
Reagents & Setup
Stationary Phase: Silica Gel 60 (dried).[1] Note: Neutral Alumina (Activity I) is superior for acid chlorides but less common.[1]
Solvents: Hexane (or Pentane) and Dichloromethane (DCM).[1] ABSOLUTELY NO METHANOL, ETHANOL, OR ETHYL ACETATE.
Drying: All solvents must be dried over molecular sieves (3Å or 4Å) for 24 hours.[1]
Step-by-Step Procedure
Pre-Dry the Silica:
Heat silica gel in an oven at 120°C for 4 hours to remove adsorbed water.[1] Cool in a desiccator.
Why? Standard silica acts as a water sponge, instantly hydrolyzing the -COCl group to -COOH [1].[1]
Column Packing (Slurry Method):
Pack a short, wide column (height:diameter ratio of 2:1 or 3:1).
Tip: Add 1% Triethylamine (TEA) to the column only if you are sure your acid chloride is stable to base (risk of ketene formation). Generally, for benzoyl chlorides, avoid TEA and rely on speed.[1]
Sample Loading:
Dissolve the crude material in the minimum amount of dry DCM or Toluene.
Do not dry load on silica (this maximizes decomposition).[1] Liquid load only.
Elution (The "Flash"):
Elute rapidly with a gradient of Hexane:DCM (Start 100:0 → 50:50).[1]
Time Limit: The compound should be on the column for less than 5 minutes .
Collect large fractions.
Evaporation:
Evaporate fractions immediately on a rotovap (bath < 40°C).
Flush the flask with Argon/Nitrogen before storing.
Troubleshooting Guide
Issue 1: "My product turned into a white solid that sticks to the baseline."
Diagnosis
Root Cause
Corrective Action
Hydrolysis
The acid chloride reacted with moisture in the silica or solvent to form Methyl isophthalate (carboxylic acid).[1]
1. Use oven-dried silica .2.[1] Ensure solvents are anhydrous .3. Switch to Vacuum Distillation (b.p. is distinct from the acid).
Issue 2: "I see severe streaking on TLC/Column."
Diagnosis
Root Cause
Corrective Action
Partial Decomposition
The acid chloride is degrading during the run, creating a smear of HCl and carboxylic acid.[1]
1. Increase flow rate. Speed is your only defense.2. Use a shorter column (filtration plug).3.[1] Switch stationary phase to Neutral Alumina (dried).[1]
Issue 3: "My yield is >100%."
Diagnosis
Root Cause
Corrective Action
Solvent Trap / Hydrolysis
1. High boiling solvents (Toluene) trapped.2.[1] Conversion to acid (MW 180 → MW 162? No, actually MW drops, but acid traps water/solvent strongly).[1]
1. Dry under high vacuum for 4h.2. Take an NMR.[1][4] If you see a broad singlet at >11 ppm, you have the carboxylic acid.
Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Acetate (EtOAc) as a solvent?A:Risky. Commercial EtOAc often contains significant ethanol (0.5–1%) and water.[1] Unless freshly distilled from P2O5 or dried rigorously, the ethanol will react with your acid chloride to form the ethyl ester, and water will form the acid [2]. Stick to Hexane/DCM/Toluene.
Q: How do I store the purified fraction?A: Store under an inert atmosphere (Argon/Nitrogen) in a fridge. Seal the flask with Parafilm. Acid chlorides react with atmospheric moisture over time to release HCl gas (which builds pressure).[1]
Q: Can I check purity by LC-MS?A:No. Standard LC-MS uses aqueous mobile phases (Water/MeCN).[1] Your compound will hydrolyze immediately in the machine.
Solution: Derivatize a small aliquot first.[1][3] React 10 µL of your sample with 500 µL Methanol.[1] Analyze the resulting Dimethyl isophthalate by LC-MS.
Q: Why not just use Thionyl Chloride (SOCl2) to clean it?A: You can! If your impurity is the hydrolyzed acid (Methyl isophthalate), refluxing the crude solid in neat SOCl2 (with a drop of DMF) will convert the impurity back into your desired product. Then, simply distill off the excess SOCl2. This is often superior to chromatography [3].[1]
References
LookChem. (n.d.).[1] General procedures for the purification of Acid chlorides.[2][3][5][6] Retrieved from [1]
Chromatography Forum. (2003).[1] Acid Chlorides by HPLC.[1] Retrieved from [1]
ResearchGate. (2015).[1][3] Purification of acid chloride/chloroformate? Retrieved from
PubChem. (2024).[1] Methyl 3-(chlorocarbonyl)benzoate Compound Summary. Retrieved from [1]
Technical Support Center: A Researcher's Guide to Scaling Reactions with Methyl 3-(chlorocarbonyl)benzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 3-(chlorocarbonyl)benzoate. This guide is designed to provide in-depth, practical advice for scalin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 3-(chlorocarbonyl)benzoate. This guide is designed to provide in-depth, practical advice for scaling up reactions involving this versatile reagent. Drawing from extensive field experience, this resource goes beyond standard protocols to explain the "why" behind experimental choices, ensuring your scale-up process is efficient, safe, and reproducible.
Introduction to Methyl 3-(chlorocarbonyl)benzoate in Scale-up Synthesis
Methyl 3-(chlorocarbonyl)benzoate, also known as 3-Chlorocarbonylbenzoic acid methyl ester, is a valuable bifunctional building block in organic synthesis.[1][2] Its utility stems from the presence of both an acyl chloride and a methyl ester group, allowing for sequential and selective transformations. The acyl chloride is a highly reactive functional group, readily participating in nucleophilic acyl substitution reactions to form amides, esters, and ketones.[3][4][5] The methyl ester provides a handle for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
However, the high reactivity of the acyl chloride group, while advantageous for small-scale synthesis, presents significant challenges during scale-up.[6] Issues such as exothermic reactions, localized concentration gradients, and byproduct formation become more pronounced at larger scales. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when scaling up reactions with Methyl 3-(chlorocarbonyl)benzoate.
Reaction Initiation and Control
Q1: My reaction is violently exothermic upon addition of the nucleophile, leading to poor yield and side products. How can I control this?
A1: This is a classic scale-up challenge rooted in the high reactivity of the acyl chloride. The rapid reaction rate generates heat faster than it can be dissipated in a larger vessel, leading to a temperature spike.[7]
Causality: The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it susceptible to rapid nucleophilic attack.[5][8]
Solution:
Slow Addition: Add the nucleophile (e.g., amine or alcohol) slowly and sub-surface to the solution of Methyl 3-(chlorocarbonyl)benzoate. This ensures immediate dilution and prevents localized "hot spots."
Cooling: Conduct the reaction at a lower temperature. Start at 0 °C or even -10 °C and allow the reaction to slowly warm to room temperature. Ensure your cooling bath has sufficient capacity for the larger reaction volume.
Solvent Choice: Use a solvent with a good heat capacity to absorb the heat generated. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common choices.
Q2: I'm observing the formation of a di-substituted byproduct where the methyl ester has also reacted. How can I improve selectivity for the acyl chloride?
A2: While the acyl chloride is significantly more reactive than the methyl ester, harsh reaction conditions can lead to the loss of selectivity.
Causality: High temperatures or the use of very strong, unhindered nucleophiles can overcome the activation energy barrier for reaction at the less reactive ester carbonyl.
Solution:
Temperature Control: As mentioned above, maintain a low reaction temperature to favor the kinetically preferred reaction with the acyl chloride.
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile. A large excess can drive the reaction towards di-substitution.
Base Selection: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used.[3]
Work-up and Purification Challenges
Q3: During aqueous work-up, I'm losing a significant amount of my product to hydrolysis. What's the best way to quench the reaction and isolate the product?
A3: The acyl chloride is highly sensitive to water, readily hydrolyzing back to the carboxylic acid.[3][4]
Causality: Water acts as a nucleophile, attacking the acyl chloride to form the corresponding carboxylic acid. This is often accelerated by the presence of base.
Solution:
Anhydrous Quench: Before adding water, consider quenching any remaining Methyl 3-(chlorocarbonyl)benzoate with a small amount of a scavenger amine or alcohol (if compatible with your desired product).
Cold Aqueous Wash: Perform aqueous washes with cold (0-5 °C) water or brine to minimize the rate of hydrolysis.
Efficient Phase Separation: Minimize the contact time between the organic and aqueous layers. Use a properly sized separatory funnel to allow for quick and clean separation.[7]
Q4: My crude product is an oil that is difficult to purify by crystallization. What are my options?
A4: While some derivatives of Methyl 3-(chlorocarbonyl)benzoate are crystalline, many are oils or low-melting solids.
Causality: The presence of impurities or the inherent physical properties of the product can inhibit crystallization.
Solution:
Chromatography: While not ideal for very large scales due to solvent consumption, column chromatography is a reliable method for purification.[7]
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique for larger quantities.
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes wash away impurities and encourage solidification.
Experimental Protocols: A Scalable Amidation Example
This protocol outlines a general procedure for the amidation of Methyl 3-(chlorocarbonyl)benzoate with a primary amine, designed with scalability in mind.
Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 3-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous DCM (5-10 volumes).
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: In a separate flask, dissolve the primary amine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
Slow Addition: Add the amine/TEA solution dropwise to the stirred solution of Methyl 3-(chlorocarbonyl)benzoate via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[11][12]
Quenching: Cool the reaction mixture back to 0 °C and slowly add water to quench the reaction.
Work-up:
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
A clear understanding of the process flow is critical for successful scale-up.
Caption: Troubleshooting decision tree.
Safety Considerations
Handling: Methyl 3-(chlorocarbonyl)benzoate is corrosive and a lachrymator. It causes severe skin burns and eye damage. [9]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
[13][14]* Reactivity: The reaction of Methyl 3-(chlorocarbonyl)benzoate with nucleophiles is exothermic and produces HCl gas. Ensure adequate cooling and venting.
[4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water. [13]Keep the container tightly closed under an inert atmosphere.
[10]
By understanding the underlying principles of reactivity and implementing robust process controls, the challenges of scaling up reactions with Methyl 3-(chlorocarbonyl)benzoate can be effectively managed. This guide serves as a starting point for developing safe, efficient, and reproducible large-scale synthetic procedures.
References
PubChem. (n.d.). Methyl 3-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
CP Lab Safety. (n.d.). Methyl 3-(chlorocarbonyl)benzoate, min 97%, 1 gram. Retrieved from [Link]
Han, Q., Xiong, X., & Li, S. (2015). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
Han, Q., Xiong, X., & Li, S. (2015). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
ResearchGate. (2025, October 24). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Retrieved from [Link]
Wiley Online Library. (n.d.). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Academia.edu. (n.d.). PRODUCTION OF METHYL BENZOATE. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate. Retrieved from [Link]
YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Comparative Reactivity Profiling of Acyl Chlorides in Amide Bond Formation: Kinetic Drivers and Practical Applications
Executive Summary While peptide coupling reagents (HATU, EDC) dominate modern discovery chemistry, acyl chlorides remain the atom-economic gold standard for amide bond formation in scale-up and high-throughput parallel s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While peptide coupling reagents (HATU, EDC) dominate modern discovery chemistry, acyl chlorides remain the atom-economic gold standard for amide bond formation in scale-up and high-throughput parallel synthesis. However, their high reactivity is often misunderstood, leading to preventable side reactions like hydrolysis or ketene dimerization.
This guide provides a technical comparison of acyl chloride reactivity profiles, grounded in physical organic chemistry (Hammett kinetics) and steric analysis. It is designed to help researchers select the optimal protocol—balancing reaction rate against stability.
Mechanistic Foundation: The
Pathway
The formation of amides from acyl chlorides proceeds via the Nucleophilic Acyl Substitution (
) mechanism. Unlike alkyl halides (), this reaction is not concerted; it proceeds through a discrete tetrahedral intermediate .
Critical Insight for Optimization
The rate-determining step (RDS) is typically the initial nucleophilic attack of the amine on the carbonyl carbon. Therefore, factors that increase the electrophilicity of the carbonyl (electron-withdrawing groups) or the nucleophilicity of the amine accelerate the reaction.
Figure 1: The stepwise addition-elimination mechanism. The formation of the tetrahedral intermediate is generally rate-limiting, heavily influenced by steric access and electronic polarization.
Comparative Reactivity Analysis
The reactivity of acyl chlorides is governed by two opposing forces: Electronic Activation and Steric Deactivation .
Electronic Effects (Hammett Correlation)
Electronic substituents on the acyl chloride ring significantly alter the rate of aminolysis. This follows the Hammett Equation :
(+1.2 to +3.4): Indicates the reaction is accelerated by Electron Withdrawing Groups (EWGs).
Mechanistic Implication: EWGs pull electron density away from the carbonyl carbon, making it more positive (more electrophilic) and susceptible to amine attack.
Steric Effects (Aliphatic vs. Aromatic)
Aliphatic acyl chlorides (like acetyl chloride) are generally more reactive than benzoyl chlorides due to the lack of conjugation. However, branching at the
-position (e.g., pivaloyl chloride) drastically reduces reactivity by blocking the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
Reactivity Data Summary
Acyl Chloride Class
Representative Structure
Relative Reactivity ()
Electronic Driver
Steric Driver
Primary Risk
Unhindered Aliphatic
Acetyl Chloride
Highest (+++++)
Inductive withdrawal by Cl
Minimal
Ketene Formation (via elimination)
Activated Aromatic
-Nitrobenzoyl Chloride
High (++++)
Strong Resonance Withdrawal (-M)
Low
Hydrolysis (very moisture sensitive)
Standard Aromatic
Benzoyl Chloride
Moderate (+++)
Baseline
Moderate
Standard
Deactivated Aromatic
-Methoxybenzoyl Chloride
Low (++)
Resonance Donation (+M)
Moderate
Slow conversion
Hindered Aliphatic
Pivaloyl Chloride
Very Low (+)
Inductive Donation (+I)
High (t-Butyl block)
Incomplete reaction
Methodological Selection: Solvent & Base Systems
Choosing the right protocol depends on the solubility of your reagents and the stability of the acid chloride.
Decision Matrix
Method A (Anhydrous): Best for valuable intermediates, water-sensitive compounds, or hindered substrates requiring heat.
Method B (Schotten-Baumann): Best for scale-up, unhindered substrates, and cost-efficiency. Uses a biphasic system (Water/DCM) where an inorganic base scavenges HCl.
Figure 2: Workflow for selecting the appropriate coupling condition based on substrate stability and scale.
Experimental Protocols
Method A: Anhydrous Coupling (Standard)
Best for: Acetyl chloride, Pivaloyl chloride, and sensitive amines.
Setup: Flame-dry a round-bottom flask under
atmosphere.
Solvation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv).
Note: The base acts as an HCl scavenger. If the amine is valuable, do not use it as the sacrifice base; use TEA.
Acylation: Cool to 0°C. Add the acyl chloride (1.1 equiv) dropwise.
Why Cool? Controls the exotherm and suppresses ketene formation for aliphatic chlorides.
Monitoring: Warm to RT. Monitor by TLC/LCMS.
Workup: Quench with saturated
or 1M HCl (to remove unreacted amine). Wash organic layer with brine, dry over .
Method B: Schotten-Baumann (Biphasic)
Best for: Benzoyl chloride, p-Nitrobenzoyl chloride, and amino acids.
Setup: Use a vigorously stirred flask open to air (or loosely capped).
Aqueous Phase: Dissolve amine in 1M NaOH or saturated
(2.0 equiv base).
Organic Phase: Dissolve acyl chloride (1.1 equiv) in DCM or Diethyl Ether.
Reaction: Add the organic phase to the aqueous phase. Stir vigorously for 1-4 hours.
Mechanism:[3][4][5][6] The reaction occurs at the interface. The inorganic base in the water layer immediately neutralizes the HCl produced, preventing protonation of the amine in the organic layer.
Workup: Separate layers. The product is usually in the organic layer.[5][7]
Troubleshooting & Side Reactions
The Ketene Trap (Critical for Acetyl Chloride)
When reacting acetyl chloride (or other
-proton containing chlorides) with tertiary amines (TEA), a competing elimination reaction can occur, forming a ketene .
Prevention: Use a weaker base (Pyridine) or ensure strictly controlled temperature (-78°C to 0°C) during addition. Avoid TEA if possible for highly reactive aliphatic chlorides; use inorganic bases (Schotten-Baumann) if hydrolysis is not a major concern.
Hydrolysis Competition
Acyl chlorides hydrolyze to carboxylic acids in the presence of water.
Observation: LCMS shows mass of Parent Acid (
).
Correction: In Schotten-Baumann conditions, ensure the amine is added before the base if possible, or use a large excess of amine. For Method A, ensure solvents are dry.
HCl Salt Formation
If the reaction stalls at 50% conversion, you likely ran out of base. The HCl byproduct protonates the remaining amine, rendering it non-nucleophilic (
).
Fix: Ensure >1.0 equivalent of auxiliary base (TEA/DIPEA/NaOH) is present.
References
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2][8] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
Bentley, T. W., & Shim, C. S. (1993). Mechanism of solvolysis of acid chlorides.[9] Journal of the Chemical Society, Perkin Transactions 2, (9), 1659–1663. Link
Lynch, C. L., et al. (2022). Ketene formation from acid chlorides: A practical guide.
Tidwell, T. T. (2006). Ketenes.[10][11] John Wiley & Sons. (Authoritative text on ketene side-reactions from acyl chlorides).
Schotten, C. (1884).[7] Ueber die Oxydation des Piperidins.[7] Berichte der deutschen chemischen Gesellschaft, 17, 2544.[7] (Original Schotten-Baumann citation).
Biological Activity of Compounds Derived from Methyl 3-(chlorocarbonyl)benzoate: A Comparative Technical Guide
Executive Summary: The "Meta-Linker" Advantage Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0), also known as methyl isophthaloyl chloride, is a premier bifunctional building block in medicinal chemistry. Unlike its p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Meta-Linker" Advantage
Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0), also known as methyl isophthaloyl chloride, is a premier bifunctional building block in medicinal chemistry. Unlike its para-isomer (derived from terephthalic acid), the meta-orientation of this scaffold provides a critical "kink" in molecular geometry, often improving solubility and enhancing binding affinity in non-linear enzyme pockets (e.g., kinase allosteric sites).
This guide analyzes the biological performance of therapeutic agents synthesized from this precursor, specifically focusing on Kinase Inhibitors (Benzamides) and Heterocyclic Antimicrobials (Oxadiazoles) . We compare these derivatives against standard-of-care agents and structural isomers.
Comparative Analysis of Biological Activity[1][2][3][4]
Class A: meta-Benzamide Kinase Inhibitors (Anticancer)
The primary application of Methyl 3-(chlorocarbonyl)benzoate is the rapid synthesis of meta-substituted benzamide libraries. The acid chloride moiety reacts selectively with amines to form the amide bond, while the methyl ester remains available for subsequent diversification (e.g., hydrolysis to acid, conversion to heterocycles).
Target Mechanism: Inhibition of Receptor Tyrosine Kinases (e.g., ROR1, VEGFR-2) via ATP-pocket competition.
Performance Comparison: meta-Benzamide Derivative (Cpd-7h) vs. Standard
Data sourced from recent studies on benzamide ROR1 inhibitors [1].
Feature
Compound 7h (Derived from Methyl 3-(chlorocarbonyl)benzoate)
Lead Compound 9a (Reference)
Sorafenib (Standard of Care)
Core Scaffold
meta-Substituted Benzamide
Benzothiazole-Benzamide
Bi-aryl Urea
IC50 (H1975 Lung Cancer)
3.50 μM
>40 μM
~2-5 μM
IC50 (A549 Lung Cancer)
18.16 μM
>50 μM
~4-8 μM
Selectivity Index (SI)
22.86 (High Safety)
1.83
Moderate
Solubility
High (due to meta-kink)
Low
Low (requires tosylate salt)
Synthetic Yield
85-92% (via Acid Chloride route)
60-70% (via Coupling reagents)
N/A
Key Insight: The derivative 7h , synthesized using the meta-scaffold, demonstrated a 12-fold improvement in selectivity index compared to the lead. The meta-orientation allows the molecule to adopt a conformation that fits the hydrophobic back-pocket of the kinase more effectively than linear para-analogs.
Class B: 1,3,4-Oxadiazole Derivatives (Antimicrobial)
The methyl ester group of the starting material is readily converted to a hydrazide, which is then cyclized to form 1,3,4-oxadiazoles. These compounds mimic the amide bond but with improved metabolic stability.
Target Mechanism: Bacterial cell membrane disruption and inhibition of bacterial metabolic enzymes.
Performance Comparison: Oxadiazole Derivative vs. Antibiotics
Data representative of heterocyclic methyl ester studies [2].
Metric
Oxadiazole Derivative (HME-12)
Thiodiazole Copper (Agrochemical Std)
Ampicillin (Clinical Std)
Target Organism
Xanthomonas axonopodis (Citrus Canker)
Xanthomonas axonopodis
Broad Spectrum
EC50 (Growth Inhibition)
38.15 μg/mL
104.26 μg/mL
<10 μg/mL (Resistant strains vary)
Inhibition Rate (200 μg/mL)
97.26%
~85%
N/A
Stability (pH 7.4)
>24 Hours
Moderate
Low (Hydrolysis prone)
Key Insight: While less potent than clinical antibiotics like Ampicillin, the oxadiazole derivatives derived from this scaffold outperform agricultural standards (Thiodiazole Copper) by nearly 3-fold in EC50 potency, offering a promising scaffold for overcoming resistance in plant pathogens.
Mechanism of Action & Synthesis Pathways
The utility of Methyl 3-(chlorocarbonyl)benzoate lies in its Chemoselective Orthogonality . The acid chloride reacts at
, while the ester requires elevated temperatures or specific catalysts, allowing for controlled, stepwise library generation.
Figure 1: Divergent synthesis pathways utilizing the chemoselectivity of Methyl 3-(chlorocarbonyl)benzoate.
Experimental Protocols
Protocol A: Synthesis of meta-Benzamide Scaffold
Objective: To utilize the acid chloride for rapid amide formation without touching the ester.
Preparation: Dissolve Methyl 3-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon atmosphere.
Addition: Cool the solution to
. Add Triethylamine (1.5 eq) followed by the target Amine (1.0 eq, e.g., 4-fluoroaniline) dropwise.
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT) for 2 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The acid chloride spot (
~0.8) should disappear; the amide spot ( ~0.4) should appear.[1]
Workup: Quench with saturated
. Extract with DCM (). Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.
Purification: Recrystallize from Ethanol or flash chromatography.
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Critical "Watch-Outs" (Expertise & Experience)
Moisture Sensitivity: The starting material, Methyl 3-(chlorocarbonyl)benzoate, is moisture-sensitive. It hydrolyzes to the dicarboxylic acid (Isophthalic acid) if exposed to air.
Validation: Always check the melting point (
) before use. If the MP is , it has hydrolyzed.
Regioselectivity: While the acid chloride is far more reactive, high temperatures (>40°C) or strong nucleophiles (e.g., alkoxides) can attack the ester group, leading to side products. Always perform the first substitution at
.
Solubility Issues: Para-substituted analogs often precipitate out of reaction mixtures prematurely due to
-stacking. The meta-substituted products derived from this compound generally remain in solution, facilitating easier workup.
References
Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry, 2025.[2]
Design, Synthesis, and Biological Activity of Heterocyclic Methyl Esters. Journal of Heterocyclic Chemistry / ResearchGate, 2021.
A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 3-(chlorocarbonyl)benzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate acylating...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate acylating agent is a decision of paramount importance. This choice directly influences not only the efficiency, yield, and purity of a target molecule but also the overall economic viability of a synthetic route. This guide provides an in-depth technical comparison of methyl 3-(chlorocarbonyl)benzoate against common alternative acylating agents. As Senior Application Scientists, our goal is to offer not just data, but a framework for rational decision-making, grounded in experimental evidence and field-proven insights.
The Strategic Value of a Bifunctional Reagent
Methyl 3-(chlorocarbonyl)benzoate is a bifunctional molecule, possessing both a reactive acyl chloride and a more stable methyl ester. This structural feature allows for sequential and site-selective reactions, making it a valuable building block in the synthesis of complex molecules. The acyl chloride provides a handle for rapid amide or ester formation, while the methyl ester can be carried through several synthetic steps before being hydrolyzed or otherwise transformed. This inherent orthogonality is a key differentiator from simpler acylating agents.
Cost-Benefit Analysis: A Multifaceted Perspective
A simple comparison of price-per-gram is often misleading. A holistic cost-benefit analysis must consider molar mass, reactivity, and the potential for downstream synthetic efficiency. Here, we compare methyl 3-(chlorocarbonyl)benzoate with two common alternatives: the workhorse benzoyl chloride and the structurally related 3-methylbenzoyl chloride.
Bifunctionality allows for sequential reactions; introduces a useful carbomethoxy handle.
High initial cost; may have limited bulk availability.
Benzoyl Chloride
140.57
~$18
Low cost; high reactivity; readily available in bulk.
Lacks additional functionality for downstream modification; byproduct (HCl) is corrosive.
3-Methylbenzoyl Chloride
154.59
~$50
Introduces a methyl group which can influence solubility and metabolic stability.
Higher cost than benzoyl chloride; methyl group may not be the desired functionality.
Indicative prices are calculated based on currently available catalog prices for research quantities and are subject to change. Bulk pricing may differ significantly.
The Chemistry Behind the Choice: Reactivity and Selectivity
Acyl chlorides are among the most reactive acylating agents, a property attributed to the excellent leaving group ability of the chloride ion. The electrophilicity of the carbonyl carbon is further influenced by the substituents on the aromatic ring.
The ester group in methyl 3-(chlorocarbonyl)benzoate is a meta-director and is weakly deactivating, which has a modest electronic effect on the reactivity of the acyl chloride. In contrast, the methyl group in 3-methylbenzoyl chloride is weakly activating. This suggests that the intrinsic reactivity of the acyl chloride moiety will be broadly similar across these three compounds, with benzoyl chloride serving as a baseline. The primary driver for selecting one over the other will therefore be the desired functionality in the final product and the overall synthetic strategy.
Experimental Section: A Comparative Acylation
To provide a practical comparison, we present a standardized protocol for the N-acylation of aniline, a common model reaction in synthetic chemistry.
Diagram of the Comparative Acylation Workflow
Caption: Synthesis of methyl 3-(chlorocarbonyl)benzoate.
Protocol 2: Synthesis of Methyl 3-(chlorocarbonyl)benzoate
A common laboratory-scale synthesis involves the reaction of 3-(methoxycarbonyl)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
[7][8]
Reaction Setup: To a stirred solution of 3-(methoxycarbonyl)benzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
Isolation: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude methyl 3-(chlorocarbonyl)benzoate, which can be purified by vacuum distillation.
The use of thionyl chloride or oxalyl chloride, while effective, contributes to the cost and requires careful handling due to their corrosive and toxic nature. The need for an anhydrous environment and the generation of acidic byproducts are also important considerations in a large-scale production setting.
Conclusion and Recommendations
Methyl 3-(chlorocarbonyl)benzoate is a specialized acylating agent whose value lies in its bifunctionality. Its higher initial cost compared to simpler reagents like benzoyl chloride is a significant factor. However, for synthetic routes that can leverage the methyl ester for subsequent transformations, the overall efficiency gained may justify the initial investment.
Our recommendations are as follows:
For simple acylation reactions where no further functionality is required, benzoyl chloride remains the most cost-effective option. Its low price and high reactivity make it ideal for large-scale production of simple amides and esters.
When the introduction of a methyl group is desirable for modulating the properties of the final molecule, 3-methylbenzoyl chloride is a viable, albeit more expensive, alternative to benzoyl chloride.
Methyl 3-(chlorocarbonyl)benzoate should be considered when a multi-step synthesis can be streamlined by its bifunctional nature. The ability to perform an acylation and then carry the ester through subsequent steps before a final modification can reduce the overall step count and potentially increase the overall yield, thereby offsetting its higher initial cost.
Ultimately, the choice of acylating agent is a strategic one that requires careful consideration of the entire synthetic route. By understanding the trade-offs between cost, reactivity, and functionality, researchers can make informed decisions that optimize both the chemistry and the economics of their projects.
References
PrepChem. Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. [Link]
ResearchGate. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. REGISELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NOVEL CLAY CATALYST. [Link]
CP Lab Safety. Methyl 3-(chlorocarbonyl)benzoate, min 97%, 1 gram. [Link]
National Institutes of Health. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]
Google Patents.
SlideShare. Preparation of Methyl Benzoate. [Link]
Google Patents.
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
Confirming the structure of Methyl 3-(chlorocarbonyl)benzoate reaction products
Executive Summary: The "Janus" Electrophile Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0), also known as methyl isophthaloyl chloride, is a critical bifunctional building block in medicinal chemistry. Its utility li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Janus" Electrophile
Methyl 3-(chlorocarbonyl)benzoate (CAS: 3441-03-0), also known as methyl isophthaloyl chloride, is a critical bifunctional building block in medicinal chemistry. Its utility lies in its asymmetry: it possesses two electrophilic sites—a highly reactive acid chloride and a significantly less reactive methyl ester .
The Challenge: "Performance" for this reagent is defined by chemoselectivity . The goal is almost always to derivatize the acid chloride (Site A) while leaving the methyl ester (Site B) intact for subsequent steps. However, structural confirmation is difficult because the starting material is moisture-sensitive, and the resulting amide/ester products share similar spectral features with common impurities (hydrolysis products or double-addition byproducts).
This guide compares analytical methodologies for validating this chemoselectivity and provides a self-validating protocol for its use.
Comparative Analytical Framework
To confirm the structure of the reaction product (typically a Methyl 3-carbamoylbenzoate derivative), researchers must choose the right analytical tool. The table below compares the performance of standard techniques specifically for this scaffold.
Feature
FT-IR (ATR)
1H NMR (CDCl₃)
LC-MS (ESI)
Performance Verdict
Primary Utility
Instant Functional Group Check
Definitive Structural Proof
Impurity Profiling
NMR is the Gold Standard
Key Signal (Start)
~1770 cm⁻¹ (Acid Chloride C=O)
~3.95 ppm (Methyl Ester Singlet)
N/A (Unstable on column)
NMR provides the only quantitative ratio of Ester:Amide.
Key Signal (Product)
~1650-1680 cm⁻¹ (Amide C=O)
~3.90 ppm (Ester remains) + New Amide NH
[M+H]⁺ of Amide
Detection of Hydrolysis
Broad OH stretch (3000+ cm⁻¹)
Shift of aromatic protons; Loss of Acid Cl reactivity
[M+18]⁺ or [M-Cl+OH] peaks
IR is fastest for detecting wet starting material.
Specificity
Low (Cannot distinguish similar esters)
High (Integrals confirm 1:1 ratio)
High (Mass confirmation)
Speed
< 2 mins
15-30 mins
30-60 mins
Reaction Pathway & Chemoselectivity Visualization
The following diagram illustrates the divergent pathways. The "High Performance" pathway is the selective formation of the mono-amide. The "Failure" pathways involve hydrolysis (moisture contamination) or over-reaction (temperature/stoichiometry errors).
Figure 1: Chemoselectivity pathways. Green indicates the desired kinetic product. Red and Yellow indicate thermodynamic or contamination byproducts.
Self-Validating Experimental Protocol
This protocol is designed to maximize chemoselectivity (targeting the acid chloride) and includes checkpoints to validate the structure.
Reagents:
Methyl 3-(chlorocarbonyl)benzoate (1.0 equiv)
Primary Amine (e.g., Benzylamine) (1.05 equiv)
Triethylamine (TEA) (1.2 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
System Prep: Flame-dry a round-bottom flask and purge with Argon. Why: The acid chloride hydrolyzes rapidly in air, forming Impurity A (Figure 1).
Solubilization: Dissolve Methyl 3-(chlorocarbonyl)benzoate in anhydrous DCM. Cool to -10°C to 0°C .
Checkpoint: Take an aliquot for IR. Ensure a sharp peak at ~1775 cm⁻¹ (Acid Cl) and NO broad peak >3000 cm⁻¹ (Acid OH).
Addition: Mix the Amine and TEA in DCM. Add this solution dropwise to the cold acid chloride solution over 30 minutes.
Expert Insight: Low temperature and slow addition prevent the amine from attacking the methyl ester (Site B), which is less electrophilic but can react if local concentration/temperature is high.
Monitoring: Warm to Room Temperature (RT) and stir for 1 hour.
Quench: Add 1M HCl (aq). This neutralizes excess amine and TEA, and hydrolyzes any unreacted acid chloride to the acid (which is easily removed via base extraction if needed).
Data Analysis & Interpretation
To confirm the structure, you must prove two things:
Transformation of the Acid Chloride → Amide.
Preservation of the Methyl Ester.
A. Infrared Spectroscopy (ATR-FTIR)
Starting Material: Distinct carbonyl doublet. The Acid Chloride appears at 1775 cm⁻¹ (higher frequency due to Cl electronegativity). The Ester appears at 1730 cm⁻¹ .
Product: The 1775 cm⁻¹ peak disappears . A new peak appears at 1650–1670 cm⁻¹ (Amide I band).
Success Indicator: The Ester peak at 1725–1730 cm⁻¹ must remain visible and distinct from the amide peak.
B. Proton NMR (1H NMR) - The Definitive Check
Methyl Ester Singlet: Look for a sharp singlet at ~3.90–3.95 ppm .
Integration: Set this integral to 3.0.
Amide Proton: Look for a broad singlet (exchangeable with D₂O) typically between 6.0–8.0 ppm (depending on the amine).
Integration: Should integrate to 1.0 relative to the methyl ester.
Aromatic Region: The proton at position 2 (between the two carbonyls) will shift slightly upfield compared to the acid chloride precursor due to the loss of the highly electron-withdrawing Chlorine.
C. Mass Spectrometry (LC-MS)
Isotope Pattern: The starting material has a characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).
Confirmation: The product mass spectrum should lack this chlorine signature and show the expected molecular ion [M+H]⁺.
Troubleshooting & Decision Tree
Use this logic flow to interpret ambiguous results.
Figure 2: Analytical decision tree for structural confirmation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15563901, Methyl 3-(chlorocarbonyl)benzoate. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Chemoselectivity of Acid Chlorides vs Esters).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (IR and NMR characteristic shifts for Acid Chlorides and Esters).
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